Intestinal Permeability Advantage of Atorvastatin Lysine Over Hemi-Calcium Salt in Caco-2 Cell Assays
The patent describes a quantitative comparison of intestinal permeability using Caco-2 cell monolayers. Atorvastatin lysine salt microtablets demonstrated superior penetration through human intestinal epithelial cell layers compared to microtablets of crystal Form I atorvastatin hemi-calcium salt, prepared under identical conditions and pressing force. However, the specific numerical permeability coefficient (Papp) values are not disclosed in the publicly available abstract or claims [1]. This positional claim indicates a pre-clinical absorption advantage, but the absence of disclosed numerical data downgrades this evidence to 'Supporting' strength.
| Evidence Dimension | In vitro intestinal permeability |
|---|---|
| Target Compound Data | Not disclosed numerically (claimed as superior) |
| Comparator Or Baseline | Atorvastatin hemi-calcium salt, crystal Form I |
| Quantified Difference | Qualitative 'better penetration properties' stated; no quantitative value available in the accessible document. |
| Conditions | Caco-2 human intestinal epithelial cell monolayer; microtablets pressed under identical conditions. |
Why This Matters
For a BCS Class II drug like atorvastatin where absorption is the bioavailability bottleneck, any significant increase in permeability can directly translate to higher systemic exposure and potentially lower required doses, directly impacting formulation design and API sourcing decisions.
- [1] EP1490333B1. New atorvastatin salts and pharmaceutical compositions containing them. EPO. Paragraphs [0032]-[0034], [0047]. Published 2004-12-29. View Source
